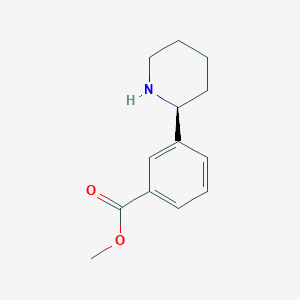
methyl (S)-3-(piperidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-3-(piperidin-2-yl)benzoate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-3-(piperidin-2-yl)benzoate typically involves the esterification of 3-(piperidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-3-(piperidin-2-yl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Scientific Research Applications
Methyl(S)-3-(piperidin-2-yl)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into potential therapeutic applications, such as drug development for neurological or psychiatric disorders, is ongoing.
Industry: The compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (S)-3-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and ester functional group play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl(S)-2-(piperidin-2-yl)benzoate
- Methyl®-3-(piperidin-2-yl)benzoate
- Methyl(S)-4-(piperidin-2-yl)benzoate
Uniqueness
Methyl(S)-3-(piperidin-2-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the stereochemistry of the piperidine ring. These features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-[(2S)-piperidin-2-yl]benzoate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h4-6,9,12,14H,2-3,7-8H2,1H3/t12-/m0/s1 |
InChI Key |
SGQRPGAFXLWANY-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2 |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


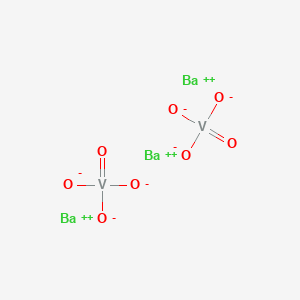
![D-[2-13C]gulose](/img/structure/B1516552.png)

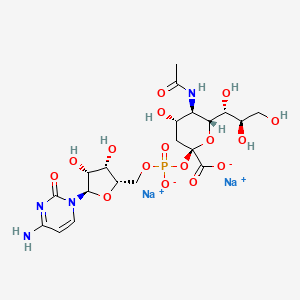
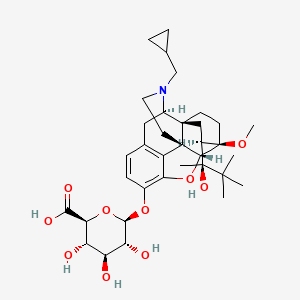
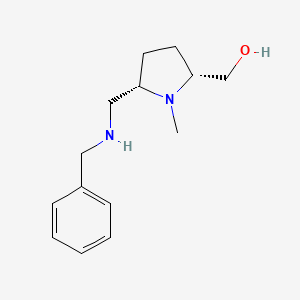
![6-Tert-butyl 2-methyl 4-bromobenzo[b]thiophene-2,6-dicarboxylate](/img/structure/B1516583.png)
![N-[(S)-(4-Chlorophenyl)phenylmethyl]-formamide](/img/structure/B1516586.png)

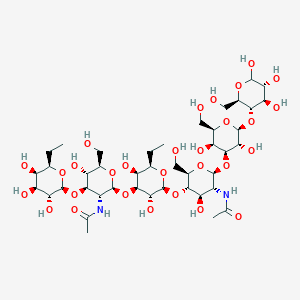


![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)

